molecular formula C14H17N3 B12540191 4-Dipropylamino-phthalonitrile CAS No. 821777-78-0

4-Dipropylamino-phthalonitrile

Cat. No.: B12540191
CAS No.: 821777-78-0
M. Wt: 227.30 g/mol
InChI Key: CKKTWUMLNRZSTO-UHFFFAOYSA-N
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Description

4-Dipropylamino-phthalonitrile is a specialized organic compound that serves as a critical synthetic precursor in advanced materials research and pharmaceutical development. Its core value lies in its role as a starting material for the synthesis of substituted phthalocyanines (Pcs) and metallophthalocyanines (MPcs) . These macrocyclic compounds are prominent for their applications in diverse high-tech fields due to their optimal photochemical and redox properties . Researchers utilize this phthalonitrile derivative to create tailored phthalocyanines for use in photocatalysis, electrocatalysis, chemical sensors, and solar cells . Beyond materials science, phthalonitrile scaffolds share structural features with drug candidates and are investigated for their biological activities. For instance, related Schiff base phthalonitriles have been the subject of anti-trypanosomal studies, indicating the potential of this compound class in designing new anti-parasitic agents . The propylamino substituent on the phthalonitrile ring allows for the modulation of the electronic properties and solubility of the resulting phthalocyanines, enabling fine-tuning for specific applications. This compound is intended for use by qualified researchers in a controlled laboratory setting. Handling and Safety: While a specific safety data sheet for this compound was not located, phthalonitrile derivatives generally require careful handling. Basic phthalonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . Appropriate personal protective equipment (PPE), including protective gloves and eye protection, should be worn. Handling should occur only in a well-ventilated area, and measures should be taken to avoid the formation of dust and aerosols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821777-78-0

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

4-(dipropylamino)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H17N3/c1-3-7-17(8-4-2)14-6-5-12(10-15)13(9-14)11-16/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

CKKTWUMLNRZSTO-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Dipropylamino Phthalonitrile

Strategic Approaches for the Synthesis of Substituted Phthalonitriles

The synthesis of substituted phthalonitriles is a foundational step in the broader field of phthalocyanine (B1677752) chemistry. researchgate.net These dicyano aromatic compounds are the direct precursors to the tetrameric phthalocyanine macrocycle. The choice of synthetic strategy is largely dictated by the desired substitution pattern and the nature of the substituent itself.

Common strategies for accessing substituted phthalonitriles include:

Nucleophilic Aromatic Substitution (SNAr): This is one of the most prevalent methods, especially for introducing electron-donating groups like amino, alkoxy, or aryloxy moieties. researchgate.netnih.gov The reaction typically involves a phthalonitrile (B49051) derivative bearing a good leaving group, such as a nitro group or a halogen, at an activated position. This electron-deficient ring is then subjected to a nucleophilic attack. For instance, 4-nitrophthalonitrile (B195368) is a common starting material for the synthesis of 4-substituted phthalonitriles. scispace.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has increasingly relied on transition-metal catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgchemeurope.com This method is particularly useful for coupling amines with aryl halides or triflates under relatively mild conditions and offers a broad substrate scope. jk-sci.comlibretexts.org

Rosenmund-von Braun Reaction: This classic method involves the cyanation of an aryl halide using a cyanide source, typically copper(I) cyanide, to produce the corresponding nitrile. umich.edu For phthalonitriles, this would involve a disubstituted dihalobenzene as the starting material.

Modifications of Pre-existing Phthalonitriles: Functional groups on a pre-synthesized phthalonitrile can be chemically transformed. For example, a bromomethyl group on a phthalonitrile can undergo nucleophilic substitution to introduce various functionalities. researchgate.net

The selection of a particular synthetic route depends on factors such as the availability of starting materials, the desired yield, the tolerance of other functional groups present in the molecule, and considerations for scalability and sustainability. nih.govaalto.fi

Specific Synthetic Pathways for the Introduction of the Dipropylamino Moiety

The introduction of the dipropylamino group at the 4-position of the phthalonitrile ring is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a direct and widely used method for synthesizing 4-aminophthalonitriles. researchgate.net The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (like the two cyano groups) that stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

The most common precursor for this reaction is 4-nitrophthalonitrile. The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic attack and also serves as an excellent leaving group. The reaction involves the direct displacement of the nitro group by dipropylamine (B117675).

A typical reaction scheme is as follows:

Reactants: 4-nitrophthalonitrile and dipropylamine.

Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) is typically used to dissolve the reactants and facilitate the reaction. scispace.comfishersci.co.uk

Base: A base, such as potassium carbonate (K₂CO₃) or a tertiary amine, is often added to deprotonate the amine nucleophile or to scavenge the nitrous acid formed as a byproduct. scispace.comfishersci.co.uk

Temperature: The reaction may be carried out at room temperature or require heating to proceed at a reasonable rate. scispace.com

Alternatively, 4-halophthalonitriles (e.g., 4-fluoro- (B1141089) or 4-chlorophthalonitrile) can be used. Fluorine is an exceptionally good leaving group in SNAr reactions due to the high polarization of the carbon-fluorine bond, which makes the carbon atom highly susceptible to nucleophilic attack. youtube.com

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Starting MaterialNucleophileBaseSolventTemperatureReference Analogy
4-NitrophthalonitrileDipropylamineK₂CO₃DMFRoom Temp. - 80°C scispace.com
4-FluorophthalonitrileDipropylamineTriethylamineDMSORoom Temp. - 100°C youtube.comfishersci.co.uk
4-ChlorophthalonitrileDipropylamineK₂CO₃DMF80°C - 120°C researchgate.net

The Buchwald-Hartwig amination reaction offers a powerful and versatile alternative for the synthesis of 4-dipropylamino-phthalonitrile, particularly when the SNAr reaction is sluggish or gives low yields. wikipedia.org This palladium-catalyzed cross-coupling reaction has a broad scope and is tolerant of many functional groups. chemeurope.com

The reaction couples an aryl halide or triflate (e.g., 4-bromo- or 4-iodophthalonitrile) with an amine (dipropylamine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Key components of the Buchwald-Hartwig reaction include:

Palladium Precursor: Common sources of palladium(0) include tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] or palladium(II) acetate (B1210297) [Pd(OAc)₂], which is reduced in situ. chemeurope.comlibretexts.org

Ligand: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), BINAP, and DPPF. jk-sci.com The choice of ligand can significantly impact the reaction's efficiency.

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS). chemeurope.comjk-sci.com

Solvent: Anhydrous, non-polar aprotic solvents like toluene (B28343) or dioxane are typically used. libretexts.org

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

Aryl HalideAminePalladium SourceLigandBaseSolventReference Analogy
4-BromophthalonitrileDipropylaminePd(OAc)₂(rac)-BINAPNaOt-BuToluene mit.edu
4-IodophthalonitrileDipropylaminePd₂(dba)₃XantphosCs₂CO₃Dioxane jk-sci.com

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds through distinct mechanisms depending on the chosen synthetic route.

For the Nucleophilic Aromatic Substitution (SNAr) pathway, the mechanism is a two-step addition-elimination process:

Nucleophilic Attack: The dipropylamine attacks the carbon atom bearing the leaving group (e.g., nitro or halogen). This is typically the rate-determining step. The electron-withdrawing cyano groups help to stabilize the resulting negative charge. youtube.com

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and the cyano groups.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., NO₂⁻ or X⁻).

In contrast, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-halophthalonitrile to form a Pd(II) complex. chemeurope.comlibretexts.org

Amine Coordination and Deprotonation: Dipropylamine coordinates to the Pd(II) center, and the base removes a proton from the nitrogen atom to form a palladium amide complex. jk-sci.com

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the product, this compound, and regenerates the Pd(0) catalyst, allowing the cycle to continue. chemeurope.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters.

For SNAr reactions :

Leaving Group: The nature of the leaving group is critical. The reaction rate generally follows the order F > NO₂ > Cl > Br > I. Fluoride is an excellent leaving group for SNAr because the first step (nucleophilic attack) is rate-limiting, and the high electronegativity of fluorine makes the attached carbon highly electrophilic. youtube.com

Solvent: Polar aprotic solvents (DMSO, DMF) are preferred as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity. fishersci.co.uk

Base: The choice and stoichiometry of the base can influence the reaction rate by affecting the concentration of the deprotonated nucleophile.

For Buchwald-Hartwig amination :

Ligand Selection: The structure of the phosphine ligand is paramount. Bulky and electron-rich ligands promote the oxidative addition and reductive elimination steps, leading to higher catalytic activity. jk-sci.com

Base Choice: The strength of the base must be sufficient to deprotonate the amine without causing side reactions with other functional groups on the substrate.

Catalyst Loading: The amount of palladium catalyst used is typically low (e.g., 1-5 mol%), and optimizing this can balance reaction efficiency with cost.

Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete conversion without decomposition of the product or catalyst.

Sustainable and Scalable Synthesis Considerations for this compound

Modern synthetic chemistry places a strong emphasis on sustainability and scalability. rsc.orgnih.gov For the industrial production of this compound, several green chemistry principles can be applied.

Alternative Solvents: Efforts are being made to replace high-boiling, toxic solvents like DMF and DMAE. Greener alternatives such as ionic liquids, glycerol, or even solvent-free (solid-state) reactions are being explored. nih.govtaylorfrancis.com Solid-state synthesis, often assisted by ball-milling, can drastically reduce solvent waste. aalto.fi

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times, often leading to higher yields and purities by minimizing the formation of byproducts. taylorfrancis.com This technique is applicable to both SNAr and palladium-catalyzed reactions.

Catalyst Efficiency and Recyclability: In palladium-catalyzed routes, developing highly active catalysts that can be used at very low loadings is economically and environmentally beneficial. Research into heterogeneous catalysts or methods to recycle the homogeneous palladium catalyst can further improve the sustainability of the process.

Atom Economy: The SNAr reaction, particularly with a nitro leaving group, has a lower atom economy compared to the Buchwald-Hartwig reaction. Process optimization aims to maximize the incorporation of reactant atoms into the final product.

Scalability: A scalable synthesis must be robust, safe, and economically viable on a large scale. rsc.org This involves using readily available and inexpensive starting materials, minimizing the number of purification steps, and ensuring consistent product quality. The SNAr reaction using 4-nitrophthalonitrile is often favored for its simplicity and use of a relatively inexpensive starting material, making it a potentially more scalable option than some multi-component catalytic systems. scispace.comresearchgate.net

Advanced Spectroscopic and Computational Elucidation of Electronic Structure and Photophysical Dynamics of 4 Dipropylamino Phthalonitrile

Theoretical Frameworks for Electronic Structure and Molecular Orbital Analysis (e.g., DFT, TD-DFT)

Theoretical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental to understanding the electronic structure and molecular orbitals of phthalonitrile (B49051) derivatives. researchgate.netbohrium.com These computational methods provide insights into the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity.

For substituted phthalonitriles, the nature and position of the substituent group significantly modulate the electronic landscape. In the case of 4-Dipropylamino-phthalonitrile, the dipropylamino group acts as a strong electron-donating group (EDG). This donation of electron density to the phthalonitrile core, which is electron-accepting, results in a pronounced intramolecular charge transfer (ICT) character. DFT calculations typically show that the HOMO is localized primarily on the electron-donating amino group and the adjacent phenyl ring, while the LUMO is concentrated on the electron-withdrawing dicyano-substituted phenyl ring. nih.gov This spatial separation of the frontier orbitals is a hallmark of "push-pull" systems and is responsible for many of their unique photophysical properties.

TD-DFT calculations are further employed to predict the electronic absorption spectra, providing information on transition energies and oscillator strengths. nih.gov For molecules with significant ICT character, the lowest energy transition is often the HOMO-LUMO transition, corresponding to the transfer of an electron from the donor moiety to the acceptor moiety. The accuracy of these predictions depends on the choice of functional and basis set, with functionals like B3LYP being commonly used for organic molecules. cyberleninka.runih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Phthalonitriles

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)
4-(4-tritylphenoxy)phthalonitrile DFT/B3LYP/cc-pVTZ -6.22 -1.74 4.48
Substituted naphthoxy-phthalonitrile (cpd 9) B3LYP/6-311 G(d,p) -5.79 -2.12 3.67
Substituted naphthoxy-phthalonitrile (cpd 10) B3LYP/6-311 G(d,p) -6.04 -2.31 3.73

Note: Data is for illustrative purposes based on similar phthalonitrile derivatives. nih.govnih.gov

Investigation of Excited State Dynamics and Energy Transfer Processes

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent relaxation processes are complex and govern the molecule's fluorescence properties. The strong ICT character of the molecule plays a central role in these dynamics. Initially, the molecule is excited to a locally excited (LE) state. However, in polar solvents, it can relax into a lower-energy, stabilized ICT state. nih.gov

This relaxation often involves conformational changes, such as the twisting of the donor (dipropylamino) group relative to the acceptor (phthalonitrile) plane. This model is known as the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov The formation of the TICT state is highly dependent on the solvent's polarity and viscosity, as the solvent must reorganize to stabilize the large dipole moment of the charge-separated state.

Time-resolved spectroscopic techniques, such as femtosecond pump-probe experiments, are used to track these ultrafast processes. nih.gov These studies can reveal the timescales for internal conversion from higher excited states, the formation of the ICT state, and subsequent decay pathways, including fluorescence and non-radiative decay. For many donor-acceptor molecules, the dynamics involve an initial ultrafast relaxation (on the order of femtoseconds to picoseconds) to the ICT state, followed by slower decay back to the ground state. researchgate.net

Analysis of Solvatochromic and Thermochromic Behaviors

Solvatochromism is the change in a substance's color (i.e., its absorption and emission spectra) with a change in solvent polarity. Push-pull molecules like this compound typically exhibit strong positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the solvent polarity increases. mdpi.com

This phenomenon is a direct consequence of the change in the molecule's dipole moment upon excitation. The ground state has a smaller dipole moment than the excited ICT state. In polar solvents, the solvent molecules reorient around the excited state, providing stabilization that lowers its energy. mdpi.com The more polar the solvent, the greater the stabilization and the larger the red shift in fluorescence. The relationship between the Stokes shift (the difference between the absorption and emission maxima) and solvent polarity can be analyzed using models like the Lippert-Mataga plot, which can be used to estimate the change in dipole moment upon excitation. mdpi.com The significant solvatochromic behavior makes such compounds useful as fluorescent probes for sensing local environmental polarity. nih.govnih.gov

Thermochromism, the change in color with temperature, can also be observed. This may be related to changes in the solvent's properties with temperature or temperature-dependent conformational changes in the molecule that affect the efficiency of ICT state formation.

Advanced Vibrational Spectroscopy for Conformation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about a molecule's structure, conformation, and bonding. americanpharmaceuticalreview.com When combined with DFT calculations, specific vibrational modes can be assigned to the motions of particular atoms or functional groups. cyberleninka.ru

For this compound, key vibrational modes include:

C≡N stretching: The nitrile groups exhibit a strong, sharp absorption band in the IR spectrum, typically around 2230 cm⁻¹. The exact position of this band can be sensitive to the electronic environment.

C-N stretching: The stretching of the bond connecting the amino nitrogen to the phenyl ring is also a key indicator of the degree of electronic conjugation.

Aromatic C=C stretching: These vibrations appear in the 1400-1600 cm⁻¹ region and are characteristic of the phenyl ring.

Alkyl C-H stretching: The propyl groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹.

By comparing experimental spectra with frequencies calculated using DFT, a detailed assignment of the vibrational bands can be achieved. cyberleninka.runih.gov Furthermore, analysis of the spectra in different states (e.g., solid vs. solution) can reveal information about intermolecular interactions. For instance, the formation of hydrogen bonds or specific π-π stacking arrangements in the solid state can cause shifts in vibrational frequencies compared to the isolated molecule in a non-polar solvent. researchgate.net

Solid-State Electronic Structure Probing via X-ray Diffraction and Advanced NMR

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. An XRD analysis of this compound would provide accurate measurements of bond lengths, bond angles, and torsional angles. nih.gov This data is invaluable for validating the geometries predicted by computational methods like DFT.

The crystal packing reveals how molecules arrange themselves and interact with their neighbors. Common intermolecular interactions in phthalonitrile derivatives include C-H···N hydrogen bonds and π-π stacking between the aromatic rings. researchgate.netnih.gov These interactions dictate the material's bulk properties. For example, the dihedral angle between the donor and acceptor planes is a critical structural parameter that influences the extent of electronic conjugation and, consequently, the ICT properties. nih.gov

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for probing the structure and dynamics of materials in the solid state, especially for materials that are not amenable to single-crystal XRD. st-andrews.ac.ukuniversiteitleiden.nl Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution spectra of nuclei like ¹³C and ¹⁵N can be obtained. nih.gov Chemical shifts in ssNMR are highly sensitive to the local electronic environment and molecular conformation, providing a fingerprint of the solid-state structure. mdpi.com Advanced ssNMR experiments can also measure internuclear distances and probe molecular motions over a wide range of timescales. st-andrews.ac.uk

Table 2: Illustrative Crystallographic Data for a Phenoxyphthalonitrile Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle (Phenoxy-Phthalonitrile) 60.39 (5)°
C≡N Bond Lengths ~1.14 Å
Key Intermolecular Interactions O-H···N, C-H···O, C-H···π

Note: Data from a related structure, 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate, for illustrative purposes. nih.gov

Computational Prediction and Validation of Spectroscopic Transitions

One of the significant strengths of modern computational chemistry is the ability to predict spectroscopic properties. As mentioned, TD-DFT is a widely used method for calculating the electronic absorption spectra of molecules like this compound. researchgate.netnih.gov The output of a TD-DFT calculation includes the excitation energies (which correspond to absorption wavelengths), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO, etc.).

These theoretical spectra can be directly compared with experimental UV-Vis absorption spectra. A good agreement between the calculated and experimental λₘₐₓ values and relative peak intensities serves as a validation of the computational methodology and the predicted ground-state geometry. oaepublish.com Discrepancies can often be attributed to solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM), or limitations of the chosen DFT functional. By analyzing the molecular orbitals involved in the calculated transitions, each absorption band in the experimental spectrum can be assigned to a specific electronic process, such as a localized π→π* transition on the aromatic ring or the crucial D→A charge-transfer transition. dntb.gov.ua

Aggregation Phenomena and Their Influence on Photophysical Properties

In concentrated solutions or in the solid state, planar aromatic molecules like this compound have a tendency to aggregate due to intermolecular forces such as π-π stacking and van der Waals interactions. This aggregation can profoundly alter the photophysical properties of the material compared to isolated molecules in dilute solution.

The nature of the spectral changes depends on the geometry of the aggregates. H-aggregates (face-to-face stacking) typically lead to a blue shift in the absorption spectrum and often result in fluorescence quenching. Conversely, J-aggregates (head-to-tail arrangement) can cause a red shift in the absorption and sometimes lead to enhanced emission. The formation of these aggregates can be influenced by factors such as solvent composition, temperature, and concentration. Understanding and controlling aggregation is crucial for applications where solid-state emission is important, such as in organic light-emitting diodes (OLEDs). For some systems, aggregation can lead to beneficial effects like Aggregation-Induced Emission (AIE), although this is more common in molecules with rotatable groups that undergo non-radiative decay in solution but become rigidified in the aggregate state.

Reactivity, Polymerization, and Derivatization Strategies for 4 Dipropylamino Phthalonitrile

Macrocyclization Reactions to Form Phthalocyanines and Related Macrocycles

The most prominent reaction of phthalonitrile (B49051) derivatives, including 4-Dipropylamino-phthalonitrile, is their cyclotetramerization to form phthalocyanine (B1677752) macrocycles. researchgate.net This process involves the condensation of four phthalonitrile units to create a large, highly conjugated 18 π-electron aromatic system, which is structurally analogous to naturally occurring porphyrins. researchgate.net The resulting tetra-substituted phthalocyanines exhibit intense absorption in the red region of the electromagnetic spectrum, making them valuable as dyes, pigments, and functional materials in various technological applications. umich.edu

The synthesis of metal-free phthalocyanines (H₂Pcs) from this compound can be achieved through the cyclotetramerization of the monomer in a high-boiling point alcohol, such as n-pentanol or n-hexanol, in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). morressier.com An alternative method involves the use of a metallic template, typically lithium or sodium alkoxides, which forms an alkali metal phthalocyanine complex (e.g., Li₂Pc). morressier.com This intermediate is then demetallated by treatment with a strong acid, such as glacial acetic acid, to yield the desired metal-free macrocycle. morressier.com

A two-step synthesis using a zinc(II) template has also been proven effective for generating metal-free phthalocyanines. researchgate.net In this approach, a zinc phthalocyanine is first synthesized and subsequently demetallated under specific conditions, such as in a pyridine-HCl ionic liquid at elevated temperatures, to remove the central zinc ion. researchgate.netrsc.org This method can be advantageous for achieving high yields and purity. researchgate.netrsc.org

Metallo-phthalocyanines (MPcs) are formed when the cyclotetramerization of this compound is conducted in the presence of a metal salt. researchgate.net A wide variety of metals can be incorporated into the phthalocyanine core, with over 60 elements known to form such complexes. rsc.org The reaction is typically carried out by heating the phthalonitrile monomer with a metal salt (e.g., ZnCl₂, CoCl₂, CuCl₂) in a high-boiling solvent like 2-dimethylaminoethanol (DMAE) or in a solid-state ball-milling process. rsc.orgexpresspolymlett.com

PrecursorReaction ConditionsProductYield
4-Nitrophthalonitrile (B195368)ZnCl₂, Urea, Nitrobenzene, 185°CTetranitro-zinc-phthalocyanine98%
4-(Ciproxy)phthalonitrileNiCl₂, DBU, GlycerolNickel(II) tetra(ciproxy)phthalocyanineN/A
4-tert-ButylphthalonitrileZn(OAc)₂, DMAE, 150°CZinc(II) tetra(tert-butyl)phthalocyanine85%
4,5-DihexylthiophthalonitrileLu(OAc)₃, DBU, Hexan-1-olLutetium(III) bis[octa(hexylthio)phthalocyanine]11%

This table presents typical synthesis conditions and yields for various substituted phthalocyanines, illustrating the general methodologies applicable to this compound.

Polymerization Mechanisms and Kinetics of this compound

This compound can serve as a monomer for the production of high-performance thermosetting polymers, often referred to as phthalonitrile resins. researchgate.net These materials are renowned for their exceptional thermal and oxidative stability, high glass transition temperatures, low water absorption, and inherent flame resistance, making them suitable for applications in the aerospace, marine, and electronics industries. researchgate.netecust.edu.cn The polymerization, or "curing," process proceeds through the reaction of the nitrile groups at elevated temperatures, forming a highly cross-linked, void-free network. ecust.edu.cn

The homopolymerization of phthalonitrile monomers is typically initiated by a curing agent or catalyst at high temperatures. acs.org Aromatic amines are highly effective curing agents that initiate polymerization via a nucleophilic addition mechanism. rsc.orgecust.edu.cn The reaction begins with the nucleophilic attack of the amine on a nitrile carbon atom, leading to the formation of an amidine intermediate. rsc.orgecust.edu.cn This intermediate is a critical species that can then react with other phthalonitrile monomers. ecust.edu.cn

As the temperature increases, these intermediates undergo further reactions to form a complex, highly cross-linked network. The primary structures formed within the cured resin are thermally stable N-heterocycles, including s-triazine rings (from the trimerization of nitrile groups) and phthalocyanine macrocycles (from the tetramerization of nitrile groups). acs.orgresearchgate.net The formation of these robust aromatic structures is responsible for the outstanding thermal stability of the resulting polymer. acs.org The kinetics of the curing reaction can be studied using techniques like Differential Scanning Calorimetry (DSC), which helps determine parameters such as activation energy. researchgate.net

To enhance processability and tailor the final properties of the resin, this compound can be copolymerized with various functional monomers. researchgate.net Blending with other phthalonitrile monomers, such as those with more flexible backbones, can improve the processing window by lowering the melt viscosity. researchgate.net

Monomer SystemCuring Agent/CatalystCuring Temperature (°C)Key Polymer Structures
Biphenyl Phthalonitrile (BPh)1,7-bis(hydroxymethyl)-m-carborane250 - 400Triazine, Phthalocyanine
1,3-bis(3,4-dicyanophenoxy)benzeneIonic Liquid ([EPy]BF₄)220 - 380Triazine, Isoindoline
Resorcinol-based PhthalonitrileAlumina (Al₂O₃)~250 - 350Triazine, Phthalocyanine
Phthalonitrile-Benzoxazine BlendSelf-promoting~240Triazine, Isoindoline, Polybenzoxazine network

This table provides examples of curing conditions for different phthalonitrile-based resin systems, demonstrating the range of temperatures and network structures that can be achieved.

Functionalization of the Dipropylamino Group and Phthalonitrile Core for Tailored Reactivity

Tailoring the reactivity and properties of materials derived from this compound often involves chemical modification of the precursor molecule. While direct functionalization of the final phthalonitrile monomer can be challenging, strategic synthesis of substituted phthalonitriles is a common and effective approach. umich.edu

The primary method for introducing additional functional groups onto the phthalonitrile core involves starting with a differently substituted benzene (B151609) derivative. For example, beginning with a di-halogenated phthalonitrile, such as 4,5-dichlorophthalonitrile, allows for nucleophilic aromatic substitution reactions. One halogen can be substituted to introduce the dipropylamino group, while the other can be replaced by a different functional group (e.g., alkoxy, aryloxy, or thioether) to create a multifunctional monomer. This strategy provides a versatile route to phthalonitriles with tailored electronic properties, solubility, and reactivity for subsequent macrocyclization or polymerization reactions. umich.edu The dipropylamino group itself is generally stable under these reaction conditions and is not typically targeted for functionalization. This synthetic flexibility allows for the precise design of monomers that can lead to phthalocyanines and polymers with highly specific and predictable properties. umich.edu

Formation of Supramolecular Architectures and Assemblies

The ability of this compound and its derivatives to form ordered, non-covalent supramolecular structures is a key area of research, driven by the potential applications of these assemblies in materials science and nanotechnology. The formation of these architectures is primarily governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. While specific studies on the supramolecular assembly of this compound are limited, the behavior of analogous substituted phthalonitriles provides significant insight into the principles driving their self-assembly.

The substituents on the phthalonitrile ring play a critical role in directing the formation of supramolecular structures. The dipropylamino group in this compound, with its electron-donating nature and flexible alkyl chains, is expected to influence the electronic properties and steric interactions of the molecule, thereby guiding the assembly process.

Research on related phthalonitrile derivatives has demonstrated their capacity to form well-defined supramolecular assemblies. For instance, the crystal structure of 4-(4-carboxylphenoxy)phthalonitrile reveals the presence of intermolecular O—H∙∙∙O, C—H∙∙∙N, and C—H∙∙∙O hydrogen bonds, in addition to C—N∙∙∙Cg and Cg∙∙∙Cg (π-π) interactions. researchgate.net These interactions lead to the formation of dimeric molecular units and more extended networks. researchgate.net Similarly, studies on other 4-substituted phthalonitriles have highlighted the importance of short contacts in dictating the molecular packing, often playing a more decisive role than generalized van der Waals interactions. nih.gov

The self-assembly of phthalonitriles is also a crucial step in the template synthesis of phthalocyanines, where the pre-organization of the phthalonitrile units influences the final macrocycle's structure and properties. rsc.org The electronic characteristics of the substituents can modify the electrophilicity and nucleophilicity of the phthalonitrile, thereby controlling their reactivity and self-condensation behavior. rsc.org

The following table summarizes the types of non-covalent interactions observed in the crystal structures of various substituted phthalonitriles, which can be considered analogous to the potential interactions involving this compound.

Interaction TypeDescriptionPotential Role in Assembly of this compound
Hydrogen Bonding Directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The nitrogen atom of the cyano groups and the amino group can act as hydrogen bond acceptors, while C-H groups can act as donors.
π-π Stacking Attractive, non-covalent interactions between aromatic rings.The phthalonitrile core is an aromatic system capable of engaging in π-π stacking, leading to the formation of columnar structures.
Van der Waals Forces Weak, non-specific attractions between molecules.The propyl chains of the dipropylamino group would contribute to van der Waals interactions, influencing the packing density.
Dipole-Dipole Interactions Electrostatic interactions between polar molecules.The polar cyano and amino groups can lead to significant dipole-dipole interactions, contributing to the overall stability of the assembly.

The formation of these supramolecular architectures is often influenced by external factors such as the choice of solvent, temperature, and concentration. For example, different crystal polymorphs of a given compound can be obtained by varying the crystallization solvent, leading to distinct molecular packing and, consequently, different physical properties.

While direct experimental data on the supramolecular assemblies of this compound is not extensively available, the principles derived from closely related systems strongly suggest its potential to form a variety of ordered structures. Further research into the specific non-covalent interactions and self-assembly behavior of this compound is necessary to fully elucidate its capabilities in the design of novel functional materials.

Advanced Applications of 4 Dipropylamino Phthalonitrile and Its Derivatives in Materials Science

High-Performance Polymer Matrix Composites (e.g., Aerospace, Electronics)

Phthalonitrile-based resins, derived from monomers like 4-dipropylamino-phthalonitrile, are a class of high-performance thermosetting polymers renowned for their use in polymer matrix composites (PMCs). emcochemicals.commater-rep.com These materials are critical in sectors such as aerospace and electronics, where conventional materials fall short. researchgate.netspecificpolymers.comresearchgate.net Phthalonitrile (B49051) resins serve as the matrix that binds reinforcing fibers (like carbon or glass) together, creating a composite material with exceptional properties. specificpolymers.comfaa.gov

The primary advantage of phthalonitrile-based composites is their outstanding thermal and thermo-oxidative stability, allowing them to operate at temperatures exceeding 300°C for extended periods. specificpolymers.comnih.gov This high-temperature resistance stems from their highly aromatic and stable cross-linked structure formed during curing. specificpolymers.comdrdo.gov.in Unlike many other resins, their polymerization process minimizes the release of volatile byproducts, reducing defects in the final composite. specificpolymers.com These composites also exhibit excellent flame resistance and low water absorption (<1% by weight). faa.govsci-hub.se

In the aerospace industry , these composites are explored as lightweight alternatives to titanium and other metals in components exposed to high stress and temperatures, such as engines, airframes, and wings. specificpolymers.comfaa.gov This substitution can lead to significant weight reduction (up to 40%), resulting in improved fuel efficiency and extended service life. specificpolymers.com

In the electronics sector , the excellent electrical insulation and high-temperature stability of phthalonitrile polymers make them suitable for manufacturing electronic components. emcochemicals.commdpi.com Their low dielectric constant and low dielectric loss are particularly valuable for applications in high-frequency printed circuit boards, semiconductor encapsulation, and radomes (electromagnetically transparent structures). mater-rep.comresearchgate.netdrdo.gov.in

Table 1: Comparative Properties of Phthalonitrile Resins in High-Performance Composites

PropertyValue/CharacteristicSignificance in Applications
Operating Temperature > 300-350°C specificpolymers.comepo.orgEssential for high-temperature aerospace and engine components.
Glass Transition Temp. (Tg) Often exceeds 400-450°C faa.govnih.govEnsures mechanical stability over a wide temperature range.
Water Absorption < 1.5% by weight faa.govsci-hub.seProvides durability in humid environments.
Dielectric Constant Low researchgate.netdrdo.gov.inCrucial for high-frequency electronics and wave-transparent materials. researchgate.net
Flame Resistance High char yield, low toxicity of fumes faa.govmdpi.comCritical for safety in aerospace and marine applications. faa.govmdpi.com
Processability Suitable for Resin Transfer Molding (RTM), prepreg formulation faa.govAllows for versatile and efficient manufacturing of complex parts.

Advanced Dyes and Pigments for Specialized Technical Applications

Phthalonitrile and its derivatives are fundamental building blocks in the synthesis of phthalocyanine (B1677752) pigments, which are a major class of organic colorants. wikipedia.orgsolubilityofthings.com The reaction of phthalonitriles with metal precursors yields intensely colored and highly stable macrocyclic compounds. wikipedia.org By incorporating functional groups such as the dipropylamino group onto the phthalonitrile backbone, the resulting phthalocyanine's electronic properties, solubility, and color can be precisely controlled.

These tailored dyes and pigments are used in a variety of specialized technical applications beyond simple coloration:

Functional Dyes: The electrochemical properties of phthalonitrile-derived compounds allow for their use in electrochromic devices (smart windows) and chemical sensors. solubilityofthings.com

Industrial Pigments: Phthalocyanine pigments are valued in the textile and printing industries for their brilliant colors and high stability. solubilityofthings.com

Photographic Sensitizers: Certain derivatives serve as photographic sensitizers, enhancing the light-sensitivity of photographic materials. wikipedia.org

Polymerizable Dyes: Functional groups can be added to the phthalonitrile structure to make it polymerizable. When co-polymerized with monomers like styrene, it results in colored fluorescent polymers where the dye is chemically bonded to the polymer chain, preventing leaching. researchgate.net

The synthesis of these advanced materials often involves the reaction of a substituted phthalonitrile with a metal salt in a high-boiling solvent to form the final pigment complex. wikipedia.org

Photoinitiators and Photocrosslinkable Systems

Photoinitiators are compounds that, upon absorption of light, generate reactive species (such as free radicals) that initiate polymerization. sigmaaldrich.com This process, known as photopolymerization, is used in applications like advanced manufacturing (3D printing), coatings, and light-curable adhesives. iciq.org There is a significant industrial trend toward using photoinitiators that operate under visible light (e.g., blue light, 400-500 nm) rather than UV light to enhance safety. iciq.org

While not a mainstream application, the structure of this compound suggests its potential for use in photoinitiating systems. Molecules with strong light absorption in the visible spectrum can act as photosensitizers in what are known as Type II photoinitiating systems. sigmaaldrich.com In such a system, the sensitizer (B1316253) (the dye-like molecule) absorbs light and then transfers energy to a co-initiator, which in turn generates the polymerizing radicals. The presence of the electron-donating dipropylamino group on the aromatic ring could enhance the molecule's ability to absorb visible light, making it a candidate for such applications.

Furthermore, incorporating the this compound structure into a monomer would create a photocrosslinkable system. This would allow for the controlled, light-induced curing of the material, enabling the precise fabrication of polymer networks for specialized applications in microelectronics or advanced coatings. iciq.org

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites where organic and inorganic components are mixed at the nanometer scale. mdpi.com This integration creates materials with synergistic properties, combining the advantages of both components, such as the processability and flexibility of polymers with the rigidity and thermal stability of inorganic materials. mdpi.comnih.gov

Phthalonitrile resins, including those derived from this compound, serve as an excellent high-performance organic matrix for creating these hybrids. dntb.gov.uaresearchgate.net The integration of inorganic nanomaterials into the phthalonitrile polymer can significantly enhance its properties. researchgate.net Common methods for creating these hybrids include the in-situ polymerization of the phthalonitrile monomer in the presence of inorganic fillers or the synthesis of hybrid molecules that contain both organic (phthalonitrile) and inorganic (e.g., silicon-based) moieties. nih.govmdpi.com

The resulting hybrid materials exhibit properties superior to the pure polymer, tailored for specific applications.

Table 2: Examples of Phthalonitrile-Based Hybrid Materials

Inorganic ComponentMethod of IntegrationEnhanced PropertyPotential Application
Boron Nitride Nanosheets (BNNSs) Assembled with phthalonitrile microspheres and hot-pressed. researchgate.netThermal ConductivityHeat-dissipating electronic substrates. researchgate.net
Polyborosilazane (PBSN) Blended with phthalonitrile monomer before curing. researchgate.netThermal Stability, Glass Transition Temperature (Tg) researchgate.netUltra-high temperature structural components.
POSS (Polyhedral Oligomeric Silsesquioxane) Incorporated into the polymer matrix. dntb.gov.uaDielectric Properties, Thermal Stability dntb.gov.uaLow-dielectric materials for advanced electronics.
Basalt Fibers Used as reinforcement with a modified interface. researchgate.netMechanical Strength (interfacial bonding)High-strength, lightweight structural composites. researchgate.net

This organic-inorganic hybrid approach allows for the development of multifunctional materials where the robust phthalonitrile network provides a stable foundation for advanced functionalities introduced by the inorganic components. dntb.gov.uaresearchgate.net

Theoretical and Mechanistic Insights into Structure Property Relationships

Computational Modeling of Electronic and Geometric Factors Influencing Photophysical Responses

Computational chemistry, particularly methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for understanding the photophysical behavior of molecules like 4-Dipropylamino-phthalonitrile. These models allow researchers to correlate specific geometric and electronic features with observable properties such as light absorption and emission.

Key electronic factors that are modeled include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the electron-rich dipropylamino group, while the LUMO is centered on the electron-deficient phthalonitrile (B49051) ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical determinant of the molecule's absorption spectrum. A smaller gap generally corresponds to absorption at longer wavelengths.

Geometric factors, such as the planarity of the molecule and the twist angle of the amino group relative to the aromatic ring, are also crucial. Computational models can simulate how changes in this dihedral angle affect orbital overlap and, consequently, the electronic transition energies. Studies on analogous amino-substituted phthalonitriles and benzonitriles have shown that a more planar ground-state geometry enhances electronic conjugation, leading to shifts in absorption maxima. nih.gov The photophysical responses are highly sensitive to these structural parameters, which can be influenced by the molecule's environment.

Computational ParameterStructural Feature InfluencedPredicted Photophysical Effect
HOMO-LUMO GapOverall Electronic StructureDetermines primary absorption wavelength (λmax)
Orbital Distribution (HOMO/LUMO)Electron-donating/withdrawing groupsIndicates charge-transfer character of electronic transitions
Amino Group Twist AngleMolecular ConformationAffects transition energies and fluorescence properties
Transition Dipole MomentSymmetry and Orbital OverlapCorrelates with the intensity of light absorption

Impact of Molecular Conformation on Charge Transfer Dynamics

The this compound molecule is a classic example of a "push-pull" system, designed to exhibit intramolecular charge transfer (ICT) upon photoexcitation. When the molecule absorbs a photon, an electron is promoted from the HOMO (on the amino "donor") to the LUMO (on the phthalonitrile "acceptor"). The dynamics of this charge transfer process are intimately linked to the molecule's ability to change its conformation.

Extensive research on the closely related compound 4-(dimethylamino)benzonitrile (B74231) (DMABN) has established the Twisted Intramolecular Charge Transfer (TICT) model, which is applicable here. nih.govnih.gov Upon excitation, the molecule initially exists in a locally excited (LE) state, which is relatively planar. However, to stabilize the newly formed charge-separated state, the dipropylamino group rotates around the C-N bond, moving towards a perpendicular orientation with respect to the phthalonitrile ring. researchgate.net This twisted conformation minimizes the electronic coupling between the donor and acceptor moieties, leading to a more stable, fully charge-separated TICT state.

This conformational relaxation from the LE state to the TICT state is a dynamic process that occurs on a picosecond timescale. nih.gov The formation of the TICT state is often associated with a large Stokes shift and dual fluorescence in certain solvents, where emission can occur from both the LE and TICT states. The steric bulk of the dipropyl groups, compared to smaller methyl groups, can influence the energetics and kinetics of this twisting motion.

ProcessDescriptionTypical Timescale (in analogous systems)
PhotoexcitationAbsorption of a photon, transition to LE stateFemtoseconds (fs)
ICT ReactionTwisting of amino group, formation of TICT state~1-10 picoseconds (ps) nih.govnih.gov
FluorescenceRadiative decay from LE or TICT state to ground stateNanoseconds (ns)
Non-radiative DecayInternal conversion or intersystem crossingPicoseconds to nanoseconds (ps-ns)

Elucidation of Substituent Effects on Reactivity and Polymerization Behavior

The dipropylamino substituent significantly influences the reactivity of the phthalonitrile monomer, particularly its polymerization (or curing) behavior. Phthalonitrile resins polymerize at high temperatures through a complex series of reactions involving the nitrile (-C≡N) groups to form a highly cross-linked, thermally stable network, often composed of phthalocyanine (B1677752) and triazine rings. mdpi.comspecificpolymers.com

The substituent affects this process in two primary ways:

Electronic Effects: The dipropylamino group is a strong electron-donating group. By pushing electron density into the aromatic ring, it increases the electron density on the nitrile groups. This can alter the reaction kinetics of the cyclotrimerization reaction that forms the stable heterocyclic rings in the final polymer network.

Steric and Catalytic Effects: The presence of the amino group can facilitate a self-catalyzing polymerization process. mdpi.com The amine functionality can initiate the curing reaction of the nitrile groups at lower temperatures than unsubstituted phthalonitriles, which often require an added curing agent or catalyst. mdpi.com However, the steric bulk of the two propyl chains can also play a role, potentially hindering intermolecular interactions and affecting the packing of the polymer chains, which influences the mechanical properties of the final thermoset material.

Compared to other substituted phthalonitriles, the dipropylamino variant offers a balance between enhanced reactivity due to the amine's electronic and catalytic nature and potential processability challenges due to steric hindrance.

Predictive Design Principles for Next-Generation Phthalonitrile-Based Materials

The theoretical and mechanistic understanding of this compound provides clear principles for the rational design of new phthalonitrile-based materials with tailored properties. By systematically modifying the molecular structure, one can tune the performance of the resulting monomers and polymers.

Key design principles include:

Tuning Thermal Stability: The inherent thermal stability of phthalonitrile polymers arises from their highly aromatic and cross-linked structure. specificpolymers.comrsc.org By selecting different aromatic diamines or bisphenols to link phthalonitrile units, the cross-link density and thermal stability can be precisely controlled.

Improving Processability: A major challenge for phthalonitrile resins is their high melting points and viscosity. Introducing flexible linkages (e.g., ether groups) or bulky, asymmetric substituents can disrupt crystal packing, lower the melting temperature, and create a wider processing window between melting and curing. rsc.orgresearchgate.net

Modifying Electronic/Optical Properties: For applications in electronics or optics, the electronic properties are paramount. The HOMO-LUMO gap and charge transfer characteristics can be tuned by changing the strength of the electron-donating or electron-withdrawing substituents. This allows for the design of materials with specific dielectric constants or desired responses to light. rsc.org

Incorporating Self-Catalysis: Designing monomers that include catalytic moieties, such as primary or secondary amines, can lower the curing temperature and eliminate the need for external additives, simplifying processing and improving the purity of the final polymer. mdpi.com

Design GoalStructural Modification PrincipleExample Approach
Enhanced Thermal StabilityIncrease aromatic content and cross-link densityUse rigid, planar aromatic linkers between phthalonitrile units
Improved ProcessabilityLower melting point and viscosityIncorporate flexible ether linkages or bulky, non-planar groups rsc.org
Low Dielectric ConstantReduce polarizability and introduce free volumeIntroduce fluorine-containing groups or bulky substituents
Controlled ReactivityIncorporate catalytic functional groupsInclude amine or hydroxyl groups on the monomer backbone mdpi.com

Future Directions and Emerging Research Avenues

Advanced Characterization Techniques for In-Situ Monitoring of Material Development

The transition from the 4-dipropylamino-phthalonitrile monomer to a fully cured, high-performance thermoset polymer is a complex process involving intricate chemical and physical transformations. Traditional characterization methods often analyze the material before and after curing, but a deeper understanding requires real-time, in-situ monitoring of the polymerization process. Advanced characterization techniques are crucial for observing the evolution of the material's properties, optimizing curing cycles, and ensuring the quality and reliability of the final product. mdpi.com

In-situ monitoring provides a continuous stream of data on reaction kinetics, viscosity changes, cross-linking density, and the development of morphological structures as they happen. researchgate.net This real-time feedback is invaluable for establishing precise structure-property relationships. For instance, techniques like dielectric analysis (DEA) can track changes in ion viscosity and the degree of cure by measuring the electrical properties of the resin. Spectroscopic methods, such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, can monitor the disappearance of the nitrile functional groups, providing direct insight into the reaction kinetics of the cyclotetramerization process that forms the stable triazine and phthalocyanine (B1677752) rings. mdpi.com

The development of robust in-situ monitoring systems is a critical step toward implementing intelligent processing and quality control for advanced composites derived from this compound. mdpi.comresearchgate.net

Table 1: In-Situ Characterization Techniques for this compound Polymerization

Technique Parameter Monitored Relevance to Material Development
Dielectric Analysis (DEA) Ion viscosity, degree of cure, glass transition temperature (Tg) Optimizes cure cycles, ensures complete cross-linking, and verifies final material state.
In-Situ FTIR Spectroscopy Disappearance of nitrile (-C≡N) functional groups Provides real-time reaction kinetics data for the polymerization process. mdpi.com
Rheology Viscosity, gel point, modulus development Determines the processing window (e.g., for resin infusion) and tracks the build-up of mechanical properties.
Ultrasonic Monitoring Acoustic properties, modulus, density changes Non-invasively monitors the solidification process and detects potential void formation.

| In-Situ Raman Spectroscopy | Molecular vibrations, formation of heterocyclic rings | Offers detailed chemical information about the cross-linking mechanism and structural evolution. |

Development of Machine Learning and AI-Driven Materials Design Methodologies

These computational techniques can infer complex design principles and identify high-quality candidates more rapidly than traditional experimentation. colab.ws For example, an ML model could be developed to predict the melting point of various substituted phthalonitriles, aiding in the design of new monomers with improved processability. oaepublish.com By leveraging data from both computational simulations and physical experiments, multi-fidelity learning models can be established to enhance predictive accuracy, even with limited experimental data. oaepublish.com This synergy between AI and materials science is creating a new paradigm for the rational design of high-performance polymers. nih.gov

Table 2: Application of Machine Learning in Designing Phthalonitrile-Based Materials

Machine Learning Approach Input Data Predicted Property/Outcome Potential Impact on this compound
High-Throughput Virtual Screening Molecular descriptors of virtual monomers Thermal stability (Td), glass transition temp. (Tg), dielectric constant Rapid identification of novel co-monomers to blend with this compound for tailored properties. rsc.org
Inverse Design (Generative Models) Desired property targets (e.g., high Tg, low dielectric loss) Novel, synthesizable phthalonitrile (B49051) molecular structures Generation of new functional groups to modify the this compound backbone for enhanced performance.
Process Optimization Cure temperature, time, pressure, catalyst concentration Degree of cure, final mechanical properties, void content Development of optimized manufacturing cycles for composites, reducing defects and energy consumption.

| Multi-fidelity Learning | Combined experimental data and lower-cost simulation data | Melting point, viscosity | More accurate prediction of processability for new formulations with less reliance on extensive experimentation. oaepublish.com |

Exploration of Quantum Mechanical Phenomena in Molecular and Bulk Forms

At the fundamental level, the properties of this compound and the resulting polymer network are governed by the principles of quantum mechanics. The electronic structure of the phthalonitrile molecule, particularly the behavior of electrons in the nitrile groups and the aromatic rings, dictates its reactivity and the ultimate characteristics of the cured material. Future research will increasingly focus on harnessing quantum phenomena to understand and engineer these materials with unprecedented precision.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are essential tools for predicting molecular properties. rsc.org For this compound, these calculations can elucidate reaction pathways for the cyclotetramerization process, determine the electronic bandgap, and predict optical properties. Understanding these quantum effects is crucial for applications in electronics and photonics. For instance, the precise arrangement of atoms influences the material's response to electromagnetic fields, a key factor in designing low-dielectric materials for microelectronics. mdpi.com

Furthermore, emerging research into phenomena like vibrational strong coupling (VSC) in optical cavities suggests that it may be possible to influence chemical reactivity by manipulating quantum electromagnetic fields. arxiv.org While still in early stages, exploring how such quantum effects could alter the curing kinetics or reaction selectivity of phthalonitriles could open entirely new avenues for materials processing and control. arxiv.org

Biomimetic and Bio-inspired Applications (Non-Clinical)

Nature provides a vast library of sophisticated materials and structures that have been optimized over millennia. Biomimetics, the practice of learning from and mimicking strategies found in nature, offers a compelling pathway for creating novel functional materials from polymers derived from this compound. beilstein-journals.org The inherent thermal stability and mechanical robustness of phthalonitrile resins make them an excellent platform for developing durable, bio-inspired materials for demanding, non-clinical applications.

One area of exploration is the creation of superhydrophobic surfaces. By replicating the micro- and nano-scale topographies of surfaces like the lotus (B1177795) leaf, phthalonitrile polymers could be molded or imprinted to create materials that are self-cleaning, anti-icing, and resistant to moisture absorption. researchgate.net This could have applications in aerospace coatings or durable electronic enclosures. Similarly, inspiration from the iridescent scales of a butterfly's wing could guide the fabrication of nanostructured phthalonitrile surfaces with unique structural coloration for optical applications. researchgate.net

The goal of this approach is to combine the intrinsic high-performance characteristics of the phthalonitrile polymer matrix with sophisticated, nature-inspired surface functionalities. mdpi.com This synergy can lead to advanced materials that are not only strong and heat-resistant but also possess tailored surface properties for specific engineering challenges.

Cross-Disciplinary Research Synergies in Advanced Functional Materials

The future development of materials based on this compound will be driven by the convergence of multiple scientific and engineering disciplines. The complexity of moving from molecular design to final application necessitates a collaborative approach, integrating expertise from chemistry, materials science, physics, and computer science.

Furthermore, collaborations with aerospace, electronics, and marine engineers are crucial for translating laboratory-scale material advancements into real-world applications. mdpi.commdpi.com These end-users provide the critical performance requirements and environmental challenges that guide material design. For example, developing a phthalonitrile-based composite for a hypersonic vehicle component requires a synergistic effort to optimize not only the resin's thermal stability but also its processability for manufacturing complex shapes and its compatibility with reinforcing fibers. This integrated, cross-disciplinary approach is fundamental to overcoming the challenges of developing next-generation advanced functional materials.

Table of Compounds Mentioned

Compound Name

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Dipropylamino-phthalonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or amination of halogenated phthalonitrile precursors. For example, substituting chlorine atoms in 4,5-dichlorophthalonitrile with dipropylamine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 12–24 hours is a common approach. Catalytic agents like potassium carbonate or triethylamine may enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Comparative studies suggest that solvent choice significantly impacts yield, with DMF providing higher efficiency (~75–85%) compared to THF (~60–70%) due to better solubility of intermediates .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of propylamino groups (e.g., δ 1.0–1.5 ppm for CH3_3 and δ 2.5–3.5 ppm for N–CH2_2 protons).
  • IR Spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N stretch) and ~3300 cm1^{-1} (N–H stretch, if present).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for downstream applications) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions.
  • Waste Management : Segregate nitrile-containing waste in labeled containers for professional disposal to avoid environmental contamination.
  • Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Neutralize spills with absorbent materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in spectral data (e.g., shifted NMR peaks or unexpected IR bands) often arise from solvent effects, tautomerism, or impurities. To address this:

  • Control Experiments : Repeat synthesis and characterization under standardized conditions (e.g., deuterated solvents, consistent concentration).
  • 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity and rule out structural isomers.
  • Cross-Validation : Compare data with computational simulations (DFT calculations for NMR chemical shifts) or literature from authoritative databases like PubChem .

Q. What strategies optimize the synthesis yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., K2_2CO3_3, DBU) and transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to accelerate amination.
  • Solvent Optimization : Evaluate aprotic solvents (DMF, DMAc) for dipole stabilization and microwave-assisted reactions to reduce time.
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps. A study on analogous phthalonitriles reported a 20% yield increase using microwave irradiation (100°C, 1 hour vs. 24 hours conventional heating) .

Q. How to design experiments evaluating this compound’s role in phthalocyanine-based materials?

  • Methodological Answer :

  • Coordination Chemistry : React this compound with metal salts (e.g., ZnCl2_2, Co(OAc)2_2) in quinoline at 180°C to form metallophthalocyanines. Monitor cyclotetramerization via UV-Vis spectroscopy (Q-band absorption ~670 nm).
  • Application Testing : For photodynamic therapy (PDT), assess singlet oxygen (1^1O2_2) generation using a DPBF (1,3-diphenylisobenzofuran) assay. For catalysis, evaluate redox activity in oxidation reactions (e.g., thiol to disulfide) .

Data Contradiction Analysis Framework

Issue Potential Cause Resolution Strategy
Variable NMR shiftsSolvent polarity or impuritiesStandardize deuterated solvents; repeat HPLC purification
Inconsistent yieldsCatalyst deactivationUse fresh catalysts; inert atmosphere (N2_2)
Unanticipated byproductsSide reactions (e.g., hydrolysis)Optimize reaction time/temperature; add drying agents

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.